molecular formula C25H28O5 B1237288 Sophoraflavanone A

Sophoraflavanone A

Cat. No.: B1237288
M. Wt: 408.5 g/mol
InChI Key: GOAUTULGLLBZSR-YLLUOSTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoraflavanone G (SFG) is a prenylated flavonoid isolated from Sophora flavescens, a plant widely used in traditional Chinese medicine. Structurally, it features a lavandulyl group at the C-8 position, which enhances its lipophilicity and biological activity . SFG exhibits diverse pharmacological properties, including anti-inflammatory, antibacterial, antitumor, and anti-allergic effects, as demonstrated in both in vitro and in vivo studies . Its mechanisms of action involve inhibition of cyclooxygenase-2 (COX-2), downregulation of pro-inflammatory cytokines, disruption of bacterial cell walls, and induction of apoptosis via mitochondrial pathways .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-21(28)24-22(29)14-23(30-25(19)24)17-8-10-18(26)11-9-17/h5,7-11,13,23,26-28H,4,6,12,14H2,1-3H3/b16-7+/t23-/m0/s1

InChI Key

GOAUTULGLLBZSR-YLLUOSTHSA-N

SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)C

Synonyms

sophoraflavanone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anti-Inflammatory Activity
Compound Key Targets/Effects Potency (IC₅₀ or Effective Dose) References
Sophoraflavanone G Inhibits COX-2, reduces PGE₂ production (1–50 µM); blocks ERK/NF-κB pathways. 50 µM (COX-2 inhibition); 2–250 mg/kg (oral)
Kuraridin Downregulates COX-2 induction at 10–25 µM. Moderate potency vs. SFG.
Sanggenon D Similar COX-2 inhibition at 10–25 µM. Comparable to kuraridin.
Kurarinone No COX-2 inhibition; inhibits SGLT1/SGLT2. SGLT1/2 inhibition at 10–25 µM.
Maackiain Inhibits SGLT2; no significant COX-2 activity. SGLT2-specific inhibition.

Key Findings :

  • SFG is unique in dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), making it a broader-spectrum anti-inflammatory agent compared to kuraridin, sanggenon D, and kurarinone .
Antibacterial Activity
Compound Target Pathogens MIC/MBC (µg/mL) Mechanism of Action References
Sophoraflavanone G E. faecium, MRSA MIC: 0.5–12.5; MBC: 12.5 Binds peptidoglycan (PGN), disrupts cell wall integrity. Synergizes with Triton X-100 and antibiotics.
Kurarinone S. aureus, P. gingivalis MIC: 12.5–25 Membrane perturbation; no PGN binding.
6,8-Diprenylorobol E. faecium MIC: 25–50 Unknown.
Acetylshikonin E. faecium MIC: 50–100 Disrupts membrane potential.

Key Findings :

  • SFG exhibits 4–8× lower MIC values against E. faecium and MRSA compared to kurarinone and acetylshikonin .
  • SFG’s synergy with antibiotics (e.g., gentamycin) reduces MICs by 4-fold (e.g., from 32 µg/mL to 8 µg/mL for gentamycin against S. aureus) .
Anticancer Activity
Compound Cell Lines Tested Key Mechanisms Efficacy (IC₅₀) References
Sophoraflavanone G HL-60, MDA-MB-231 Caspase-3/9 activation; Bax/Bcl-2 modulation; MAPK/STAT3 inhibition. 3–30 µM (dose-dependent)
Kurarinone KB epidermoid carcinoma Cytotoxic via undefined pathways. 10–50 µM
Kushenol I N/A GABAA receptor modulation. Not reported.

Key Findings :

Structural and Functional Advantages of SFG

Prenylation Enhances Bioactivity: The C-8 lavandulyl group in SFG increases membrane permeability and target binding compared to non-prenylated flavonoids like formononetin .

Dual COX/LOX Inhibition : SFG’s ability to block both COX-2 and 5-LOX reduces inflammatory mediators more effectively than single-target inhibitors .

Synergy with Antibiotics: SFG enhances the efficacy of β-lactams and fluoroquinolones against resistant pathogens, a feature absent in kurarinone and maackiain .

Q & A

Q. What analytical methods are recommended for identifying Sophoraflavanone A in plant extracts?

this compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). For preliminary screening, thin-layer chromatography (TLC) with silica gel plates (e.g., using chloroform-methanol mixtures as mobile phases) is effective. Confirmatory structural analysis requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve its flavanone backbone and prenyl substituents. Quantitative validation should follow pharmacopeial protocols, including system suitability tests and comparison with reference standards .

Q. How is this compound quantified in complex biological matrices?

Quantification typically involves HPLC with diode-array detection (DAD) at 280 nm, optimized using a C18 column and gradient elution with acetonitrile-water. Calibration curves are constructed using purified this compound (≥95% purity). For biological samples (e.g., plasma or tissue homogenates), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering compounds. Method validation should include recovery rates, intra-/inter-day precision (RSD <5%), and limits of detection (LOD) below 0.1 µg/mL .

Q. What solvent systems are optimal for isolating this compound during bioassay-guided fractionation?

this compound’s moderate polarity (logP ~3.2) makes ethyl acetate (EtOAc) the preferred solvent for extraction from dried plant material. Sequential partitioning with hexane (to remove lipids) followed by EtOAc yields enriched fractions. Further purification via column chromatography using silica gel (hexane:EtOAc gradients) or Sephadex LH-20 (methanol) is effective. Purity should be confirmed via melting point analysis and HPLC-DAD .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s reported antibacterial synergy with β-lactam antibiotics?

this compound may disrupt bacterial membrane integrity, enhancing antibiotic penetration. Experimental designs should combine minimum inhibitory concentration (MIC) assays with checkerboard synergy testing (FIC index ≤0.5). Confocal microscopy using membrane dyes (e.g., propidium iodide) can visualize membrane damage. Transcriptomic analysis (RNA-seq) of Staphylococcus aureus treated with this compound and oxacillin may reveal downregulated efflux pump genes (e.g., norA) .

Q. How can researchers resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects?

Discrepancies often arise from assay conditions (e.g., pH, redox-active metal ions). For antioxidant studies, use cell-free systems (e.g., DPPH/ABTS scavenging) and cellular models (e.g., H2O2-induced oxidative stress in HepG2 cells). Measure reactive oxygen species (ROS) via fluorogenic probes (DCFH-DA) and correlate with endogenous antioxidant enzymes (SOD, CAT). Pro-oxidant effects at high concentrations (>50 µM) may involve mitochondrial electron transport chain disruption, requiring JC-1 staining for membrane potential assessment .

Q. What strategies optimize in silico docking studies for this compound’s protein targets?

Begin with quantum mechanical optimization of this compound’s 3D structure (e.g., PM3 semi-empirical methods). Use AutoDock Vina or Schrödinger Glide for docking into crystallized targets (e.g., EGFR or PI3K). Validate predictions with molecular dynamics (MD) simulations (100 ns, AMBER force field) to assess binding stability. Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Q. How should meta-analyses address heterogeneity in this compound’s anticancer efficacy across studies?

Apply the Paule-Mandel estimator for between-study variance (τ²) to account for variability in cell lines (e.g., MCF-7 vs. A549) and dosing regimens. Subgroup analyses by cancer type and risk-of-bias assessment (ROBINS-I tool) are critical. Forest plots with 95% confidence intervals (CI) and funnel plots (Egger’s test) detect publication bias. Sensitivity analyses exclude outliers (e.g., studies using impure compounds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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